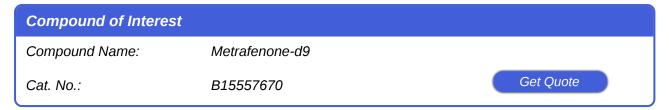


Analytical Method for Metrafenone in Food Matrices: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical methodologies for the determination of Metrafenone residues in various food matrices. Metrafenone is a benzophenone fungicide used to control powdery mildew on a variety of crops, including cereals, grapes, and fruiting vegetables.[1] The protocols described herein are based on established methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and are suitable for regulatory monitoring and research purposes.

Introduction

The analysis of Metrafenone residues in food is crucial for ensuring consumer safety and compliance with Maximum Residue Limits (MRLs). The methods detailed below utilize modern analytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to achieve high sensitivity and selectivity. High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be employed as a cost-effective alternative.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for Metrafenone in different food matrices.

Table 1: Performance of LC-MS/MS Methods for Metrafenone Analysis



Food Matrix	Extractio n Method	Clean-up Method	Limit of Detection (LOD) (mg/kg)	Limit of Quantific ation (LOQ) (mg/kg)	Recovery (%)	Referenc e
Tomatoes	Acetonitrile Extraction (QuEChER S)	Dispersive SPE (PSA)	0.0002	0.0025	93.6 - 98.1	[2][3][4]
Cucumbers	Acetonitrile Extraction (QuEChER S)	Dispersive SPE (PSA)	0.0003	0.0025	92.7 - 99.7	[2][3][4]
Grapes	Ethyl Acetate Extraction	Not specified	0.003	0.01	85 - 90	[5]
Wheat, Barley	Acetonitrile /Water Extraction	Not specified	Not specified	0.01	91 - 106	[1]
Hops (dry cones)	Acetonitrile Extraction (QuEChER S)	Dispersive SPE (PSA)	Not specified	0.01	Not specified	[6]
Pome Fruit	Acetonitrile Extraction (QuEChER S)	Dispersive SPE (PSA)	Not specified	0.01	Not specified	[6][7]
Stone Fruit	Acetonitrile Extraction (QuEChER S)	Dispersive SPE (PSA)	Not specified	0.01	Not specified	[6]

Table 2: Performance of HPLC-UV Method for Metrafenone Analysis



Food Matrix	Extractio n Method	Clean-up Method	Limit of Detection (LOD) (mg/kg)	Limit of Quantific ation (LOQ) (mg/kg)	Recovery (%)	Referenc e
Vegetables	Matrix Solid- Phase Dispersion (MSPD) with Dichlorome thane	None	0.002	0.005	86.5 - 104.8	[8][9]

Experimental Protocols

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis of Metrafenone in Fruits and Vegetables

This protocol is based on the widely used QuEChERS method, which involves a simple extraction and clean-up procedure.[6]

3.1.1. Materials and Reagents

- · Metrafenone analytical standard
- Acetonitrile (HPLC grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Sodium citrate tribasic dihydrate
- Sodium citrate dibasic sesquihydrate
- Primary secondary amine (PSA) sorbent



- C18 sorbent
- Graphitized carbon black (GCB) for samples with high pigment content
- Deionized water
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for d-SPE

3.1.2. Sample Preparation

- Homogenize a representative sample of the food matrix (e.g., 200 g of tomatoes) using a high-speed blender.
- Store the homogenate in a sealed container at -20°C until analysis.

3.1.3. Extraction

- Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- · Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
- Immediately cap and shake the tube vigorously for 1 minute.
- Centrifuge the tube at ≥3000 rpm for 5 minutes.
- 3.1.4. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA. For pigmented samples, 50 mg of C18 and 7.5 mg of GCB may also be added.
- Vortex the tube for 30 seconds.
- Centrifuge at ≥3000 rpm for 5 minutes.



• Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.1.5. LC-MS/MS Analysis

- LC System: Agilent 1200 series or equivalent.[10]
- Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 x 4.6 mm, 5 μm).[11]
- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5-10 μL.
- MS/MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for Metrafenone for quantification and confirmation.

Protocol 2: Matrix Solid-Phase Dispersion (MSPD) and HPLC-UV Analysis of Metrafenone in Vegetables

This protocol offers a simplified extraction method suitable for HPLC-UV analysis.[8][9]

3.2.1. Materials and Reagents

- Metrafenone analytical standard
- Dichloromethane (HPLC grade)
- C18 sorbent
- Anhydrous sodium sulfate



- Acetonitrile (HPLC grade)
- Deionized water
- · Glass mortar and pestle

3.2.2. MSPD Extraction

- Weigh 0.5 g of homogenized vegetable sample into a glass mortar.
- Add 2 g of C18 sorbent and 0.5 g of anhydrous sodium sulfate.
- Grind the mixture with a pestle for 2 minutes to achieve a homogeneous blend.
- Transfer the mixture into a 10 mL syringe barrel plugged with glass wool.
- Elute the Metrafenone by passing 10 mL of dichloromethane through the column.
- Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of acetonitrile for HPLC-UV analysis.

3.2.3. HPLC-UV Analysis

- HPLC System: Agilent 1200 series equipped with a UV-Vis detector or equivalent.[10]
- Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 20 μL.

Diagrams





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Caption: Workflow for Metrafenone analysis in food using QuEChERS and LC-MS/MS.

This comprehensive guide provides the necessary information for the accurate and reliable determination of Metrafenone in various food matrices, ensuring the safety of the food supply.

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